1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one
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Overview
Description
1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure
Preparation Methods
The synthesis of 1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a one-pot two-step synthesis can be employed, where the initial step involves the formation of an intermediate, followed by cyclization to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Cancer Research: The compound has shown promise in inhibiting certain cancer cell lines, making it a candidate for further study in cancer treatment.
Biological Studies: Its unique structure allows it to be used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one include other pyrazolo[4,3-c]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. Examples of similar compounds include:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-15(19)17-9-8-14-12(11-17)10-16-18(14)13-6-4-3-5-7-13/h2-7,10H,1,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPELOUBQJKCFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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